Lipophilicity (LogP): SF5 Substitution Increases Lipophilicity by ~2.4 Log Units vs. CF3 Analog
The SF5-containing compound N-[4-(pentafluorosulfanyl)phenyl]acetamide exhibits a computed XLogP3 of 4.9, which is substantially higher than that of the direct CF3 analog N-[4-(trifluoromethyl)phenyl]acetamide (XLogP3 = 2.5) [1][2]. Compared to the unsubstituted parent N-phenylacetamide (LogP ≈ 1.16–1.66) [3], the SF5 group increases lipophilicity by approximately 3.2–3.7 log units. This difference translates to a >200-fold increase in octanol-water partition coefficient relative to the CF3 analog, significantly impacting membrane permeability and bioavailability predictions.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | N-[4-(Trifluoromethyl)phenyl]acetamide: XLogP3 = 2.5; N-Phenylacetamide: LogP ≈ 1.16–1.66 |
| Quantified Difference | ΔLogP = +2.4 vs. CF3 analog; ΔLogP ≈ +3.2–3.7 vs. unsubstituted |
| Conditions | Computed using XLogP3 (PubChem) and experimental logP values (octanol-water partition coefficient) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and can enhance blood-brain barrier penetration, making the SF5 compound a preferred candidate for central nervous system (CNS) drug discovery programs where improved brain exposure is desired.
- [1] PubChem. (2025). N-[4-(Pentafluorosulfanyl)phenyl]acetamide. PubChem CID 21576972. XLogP3 = 4.9. View Source
- [2] PubChem. (2025). N-[4-(Trifluoromethyl)phenyl]acetamide. PubChem CID 67685. XLogP3 = 2.5. View Source
- [3] The Good Scents Company. (n.d.). N-Phenylacetamide (Acetanilide). LogP = 1.160. Retrieved from: http://www.thegoodscentscompany.com/data/rw1006031.html. View Source
